2-{[2-(2-methoxyphenoxy)ethyl]amino}-1-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one
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Overview
Description
2-{[2-(2-methoxyphenoxy)ethyl]amino}-1-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-methoxyphenoxy)ethyl]amino}-1-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. The process may include the following steps:
Formation of the benzothiazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenyl group:
Introduction of the methoxyphenoxyethyl group: This step can be carried out through nucleophilic substitution reactions, where the methoxyphenoxyethyl group is introduced to the intermediate compound.
Final coupling: The final step involves coupling the intermediate with the ethanone moiety, often using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-methoxyphenoxy)ethyl]amino}-1-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{[2-(2-methoxyphenoxy)ethyl]amino}-1-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(2-methoxyphenoxy)ethyl]amino}-1-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share some structural similarities and are known for their antimicrobial properties.
Indole derivatives: Indole-based compounds have diverse biological activities and are used in various therapeutic applications.
Benzothiadiazine-1,1-dioxide derivatives: These compounds are studied for their potential as aldose reductase inhibitors and other therapeutic effects.
Uniqueness
What sets 2-{[2-(2-methoxyphenoxy)ethyl]amino}-1-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C25H26N2O3S |
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Molecular Weight |
434.6 g/mol |
IUPAC Name |
2-[2-(2-methoxyphenoxy)ethylamino]-1-(3-phenyl-2,3-dihydro-1,4-benzothiazin-4-yl)ethanone |
InChI |
InChI=1S/C25H26N2O3S/c1-29-22-12-6-7-13-23(22)30-16-15-26-17-25(28)27-20-11-5-8-14-24(20)31-18-21(27)19-9-3-2-4-10-19/h2-14,21,26H,15-18H2,1H3 |
InChI Key |
HQQVTIUGWJMOFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(=O)N2C(CSC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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